molecular formula C7H10N2O3 B2674967 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1297547-42-2

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2674967
CAS RN: 1297547-42-2
M. Wt: 170.168
InChI Key: GYLZIFSWCCXONF-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1297547-42-2 . It has a molecular weight of 170.17 . The IUPAC name for this compound is this compound .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates in Synthesis : These compounds serve as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles. Such reactions highlight the utility of these compounds in constructing complex molecular structures, demonstrating their significance in synthetic organic chemistry (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations : The combined experimental and theoretical studies on derivatives of pyrazole-4-carboxylic acid reveal insights into their structural and electronic properties, aiding in the design of molecules with desired characteristics (Viveka et al., 2016).

Potential Biological Activities

Synthesis and Auxin Activities of Acylamides : This research explores the synthesis of new compounds from pyrazole carboxylic acids and their biological activities. Although the focus was on auxin activities and potential antiblastic properties, the findings contribute to understanding the broader applications of pyrazole derivatives in agriculture and medicine (Yue et al., 2010).

Novel Analgesic and Anti-inflammatory Agents : A study on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters reveals their potential as new analgesic and anti-inflammatory agents. Such research underlines the importance of pyrazole derivatives in developing new therapeutic agents (Gokulan et al., 2012).

Corrosion Inhibition

Corrosion Inhibition by Pyranopyrazole Derivatives : Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industrial processes, demonstrating the versatility of pyrazole derivatives beyond biological activities (Dohare et al., 2017).

properties

IUPAC Name

3-ethoxy-4-methyl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-6-4(2)5(7(10)11)8-9-6/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLZIFSWCCXONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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